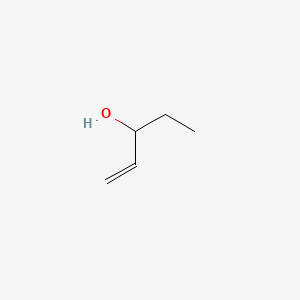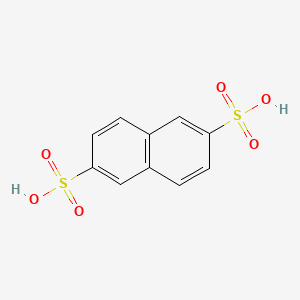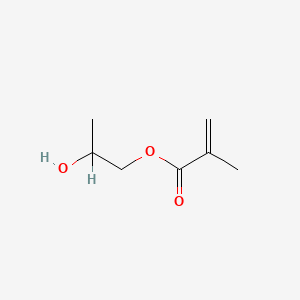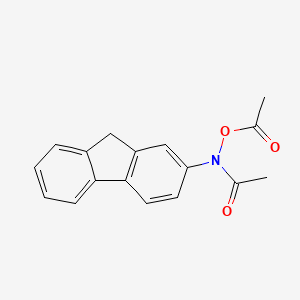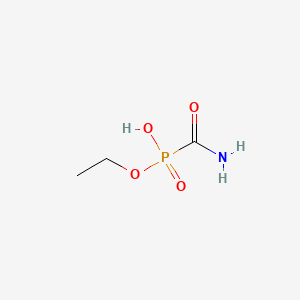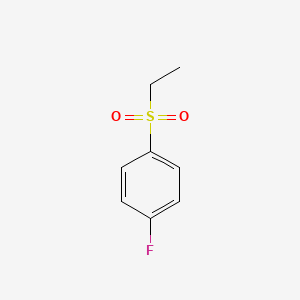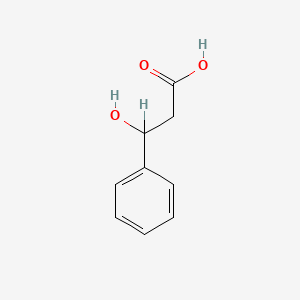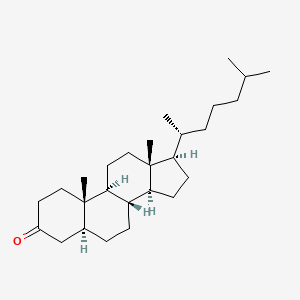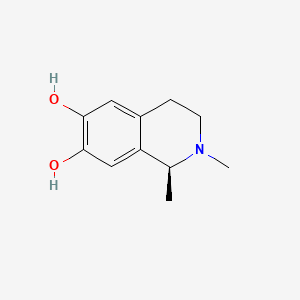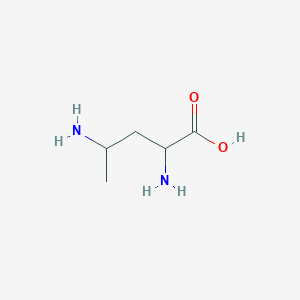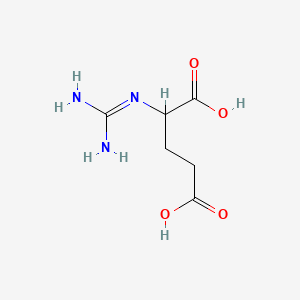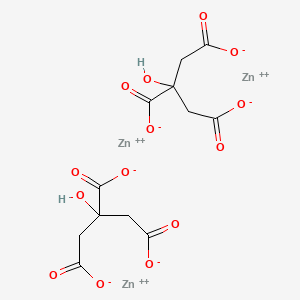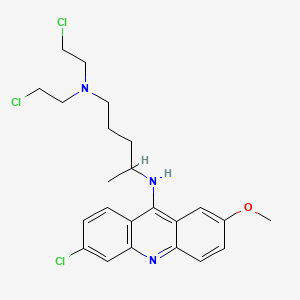
1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrogen mustard analog of quinacrine used primarily as a stain in the studies of chromosomes and chromatin. Fluoresces by reaction with nucleic acids in chromosomes.
Applications De Recherche Scientifique
Synthesis of DNA Interacting Agents : This compound has been used in synthesizing DNA bis-intercalating agents, such as N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine, which are significant in studying DNA interactions (Moloney, Kelly, & Mack, 2001).
Antiparasitic Activity Research : Research has explored the use of this compound in synthesizing bis(9-amino-6-chloro-2-methoxyacridines) to test their antiparasitic activity against Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum, showing the significance of the linker in these compounds for antiparasitic activity (Girault et al., 2000).
Cytostatic and Schistosomicidal Activities : This compound is involved in the preparation of 9-acridinyl derivatives and their potential as cytostatic agents against melanoma cells, as well as their schistosomicidal activities (Hansen, Langvad, Frandsen, & Buchardt, 1983).
Analytical Methods in Pharmacokinetics : The compound has been a focus in developing analytical methods for quantifying similar compounds in plasma, aiding pharmacokinetic studies (Karle & Olmeda, 1988).
Crystal Structure Analysis : Its derivatives have been used in crystal structure analysis to understand molecular interactions, which is crucial for designing drugs with specific targets (Karle & Karle, 1988).
Antiviral Research : Certain derivatives of this compound have shown promising antiviral activities, offering potential for developing new antiviral agents (Lyakhov et al., 2000).
Gene Delivery Systems : Studies have explored its analogues like chloroquine in enhancing transfection in non-viral gene delivery systems, important for gene therapy (Cheng et al., 2006).
Antimalarial Research : An analogue of this compound has been evaluated for its anti-relapse activity against Plasmodium cynomolgi B, showing potential as an antimalarial agent (Dutta, Puri, Bhaduri, & Seth, 1989).
Propriétés
Numéro CAS |
64046-79-3 |
|---|---|
Nom du produit |
1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)- |
Formule moléculaire |
C23H30Cl5N3O |
Poids moléculaire |
541.8 g/mol |
Nom IUPAC |
1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C23H28Cl3N3O/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28) |
Clé InChI |
JETDZFFCRPFPDH-UHFFFAOYSA-N |
SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
SMILES canonique |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Autres numéros CAS |
4213-45-0 |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Synonymes |
Acrichine Yperite Mustard, Quinacrine Quinacrine Mustard Yperite, Acrichine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



